molecular formula C20H20N2O2 B11356740 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone

Cat. No.: B11356740
M. Wt: 320.4 g/mol
InChI Key: YDHXPAGHLLTBAD-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone is a complex organic compound that features a benzoxazole ring fused to a piperidine ring, with a phenylethanone moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.

    Final Assembly: The phenylethanone moiety is introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or piperidine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.

    Materials Science: Its structural properties are explored for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzoxazole ring can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzoxazole and piperidine rings with a phenylethanone moiety gives This compound distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research areas.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone

InChI

InChI=1S/C20H20N2O2/c23-19(14-15-6-2-1-3-7-15)22-12-10-16(11-13-22)20-21-17-8-4-5-9-18(17)24-20/h1-9,16H,10-14H2

InChI Key

YDHXPAGHLLTBAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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